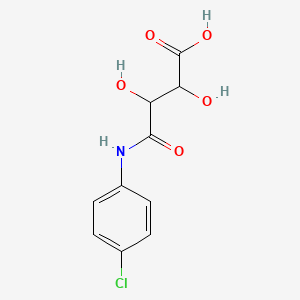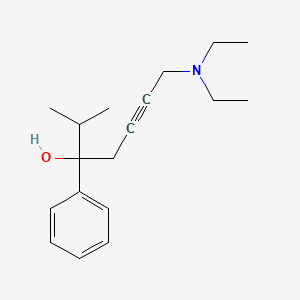![molecular formula C19H15NO4 B13367509 2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes an oxazolidine ring fused to an indene-dione system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the formation of the oxazolidine ring through a cyclization reaction involving a hydroxyphenyl derivative and a suitable carbonyl compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups .
Aplicaciones Científicas De Investigación
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar hydroxyphenyl and methyl group but differs in the heterocyclic ring structure.
Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate: This compound shares the hydroxyphenyl group but has a different overall structure and functional groups.
Uniqueness
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an oxazolidine ring and an indene-dione system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C19H15NO4 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H15NO4/c1-20-10-15(11-5-4-6-12(21)9-11)24-19(20)16-17(22)13-7-2-3-8-14(13)18(16)23/h2-9,15,21H,10H2,1H3 |
Clave InChI |
RRPBQWGQSXADTA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(OC1=C2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)

![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)
![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)
